Dacomitinib

Catalog No.
S001778
CAS No.
1110813-31-4
M.F
C24H25ClFN5O2
M. Wt
469.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dacomitinib

CAS Number

1110813-31-4

Product Name

Dacomitinib

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide

Molecular Formula

C24H25ClFN5O2

Molecular Weight

469.9 g/mol

InChI

InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+

InChI Key

LVXJQMNHJWSHET-AATRIKPKSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4

Solubility

<1 mg/mL

Synonyms

dacomitinib, N-(4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl)-4-(1-piperidinyl)-2-butenamide, PF 00299804, PF-00299804, PF00299804, Vizimpro

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4

Isomeric SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4

Description

The exact mass of the compound Dacomitinib is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as <1 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Quinazolinones - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Dacomitinib is a potent, irreversible small molecule inhibitor specifically targeting the human epidermal growth factor receptor (EGFR) family, which includes EGFR (HER1), HER2, and HER4. Its primary function is to inhibit the tyrosine kinase activity of these receptors, which are often implicated in the growth and proliferation of various cancers, particularly non-small cell lung cancer (NSCLC) with activating mutations in the EGFR gene. Dacomitinib was approved by the United States Food and Drug Administration in 2018 for first-line treatment of advanced NSCLC with specific EGFR mutations, offering a new therapeutic option for patients whose tumors express these alterations .

The chemical formula of dacomitinib is C24H25ClFN5O2, and it possesses a molecular weight of approximately 463.93 g/mol. Its structure includes a chloro group, a fluorine atom, and multiple nitrogen atoms, contributing to its biological activity .

As mentioned earlier, Dacomitinib acts as an EGFR inhibitor. EGFR is a protein found on the surface of some cancer cells and plays a crucial role in cell growth and survival. In NSCLC patients with specific EGFR mutations, the receptor becomes overactive, leading to uncontrolled cell proliferation. Dacomitinib binds irreversibly to the mutated EGFR, blocking its interaction with ATP and hindering its signaling cascade. This ultimately halts the growth and spread of cancer cells [].

Dacomitinib for Epidermal Growth Factor Receptor (EGFR) Mutations

One of the primary areas of scientific research for Dacomitinib is its application in treating non-small cell lung cancer (NSCLC) with specific mutations in the Epidermal Growth Factor Receptor (EGFR) gene. EGFR mutations are alterations in the genetic code of the EGFR gene that can lead to the uncontrolled growth of cancer cells. Dacomitinib has been shown to be effective in inhibiting the growth of NSCLC tumors harboring these mutations [1].

Source

[1] A Novel Quantum Dots-Based Fluorescent Sensor for Determination of the Anticancer Dacomitinib: Application to Dosage Forms MDPI:

Dacomitinib undergoes oxidative and conjugative metabolism primarily through cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. The drug forms several metabolites, with the major circulating metabolite being O-desmethyl dacomitinib (PF-05199265), produced by CYP2D6. Following administration, approximately 79% of dacomitinib is excreted via feces, with only about 3% found in urine .

In terms of its mechanism of action, dacomitinib achieves irreversible inhibition by covalently bonding to cysteine residues within the catalytic domains of EGFR family receptors. This interaction prevents autophosphorylation and subsequent downstream signaling that promotes tumor growth .

Dacomitinib exhibits significant biological activity against tumors driven by mutations in the EGFR family. It has shown effective inhibition of tumor growth in preclinical models bearing human tumor xenografts that express mutated forms of EGFR. In clinical settings, patients with activating mutations such as exon 19 deletions or the L858R substitution mutation have demonstrated high response rates to dacomitinib therapy .

Adverse effects commonly associated with dacomitinib include gastrointestinal disturbances (e.g., diarrhea), skin reactions (e.g., rash), and potential liver enzyme elevations. Serious adverse reactions may occur but are less frequent compared to other EGFR inhibitors .

The synthesis of dacomitinib involves several key steps that typically include the reaction between specific precursor compounds. For example, one synthetic route involves the reaction of 2-amino-4-fluoro-benzoic acid with another compound in the presence of solvents like 2-methoxyethanol to form intermediate products that eventually yield dacomitinib .

Here is a simplified overview of a potential synthetic pathway:

  • Starting Materials: Begin with 2-amino-4-fluoro-benzoic acid.
  • Reagents: Use appropriate coupling reagents and solvents.
  • Reactions: Conduct reactions under controlled conditions (temperature, pressure).
  • Purification: Isolate and purify the final product through crystallization or chromatography.

Dacomitinib's primary application is in oncology, specifically for treating non-small cell lung cancer with activating mutations in the epidermal growth factor receptor gene. It has been shown to improve progression-free survival compared to other treatments in clinical trials involving patients with these specific mutations .

Additionally, ongoing research explores its potential applications in other malignancies where EGFR signaling plays a critical role, such as certain breast cancers.

Dacomitinib has been studied for its interactions with other drugs metabolized by cytochrome P450 enzymes, particularly CYP2D6. Co-administration can lead to increased concentrations of drugs that are substrates for this enzyme, raising concerns about potential toxicities .

Moreover, dacomitinib should not be used concurrently with proton pump inhibitors as they can significantly reduce its efficacy by decreasing plasma concentrations .

Dacomitinib shares similarities with other tyrosine kinase inhibitors targeting the epidermal growth factor receptor family. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
ErlotinibReversible inhibitor of EGFRFirst-generation EGFR inhibitor; less potent than dacomitinib
GefitinibReversible inhibitor of EGFR

Multi-Step Organic Synthesis Strategies

Quinazoline Core Formation Methodologies

Early discovery routes installed the quinazoline heterocycle in the first half of the sequence. This practice created major solubility bottlenecks because quinazoline intermediates dissolve poorly in common organic solvents, complicating work-ups and crystallisations [1] [2].
Pfizer’s commercial process reversed that order: the quinazoline ring is built last through a Dimroth rearrangement between amide 4 and 3-chloro-4-fluoroaniline 5. Remarkably, the reaction proceeds at thirty degrees Celsius in glacial acetic acid, avoiding the high-temperature conditions (refluxing acetic acid) normally required for Dimroth chemistry [1].
Patent CN103288759A retains the classical sequence: 2-amino-4-fluorobenzoic acid undergoes formamide cyclodehydration to give 7-fluoro-4-quinazolinone, followed by nitration, chlorination and methoxylation to generate the 4-chloro-7-methoxy-6-nitroquinazoline scaffold [3].

RouteQuinazoline-forming stepTemperatureIsolated yieldComments
Pfizer three-step routeDimroth rearrangement (amide 4 → dacomitinib)30 °C83% step yield; 58% overall [1]Ring formed last, high solubility during work-up
CN103304492BPhosphorus oxychloride chlorination of 7-methoxy-4-oxoquinazolinoneReflux 95 °C74% step yield [2]Classical build, good yield after column removal of inorganic salts
CN103288759BFormamide cyclodehydration (2-amino-4-fluorobenzoic acid → quinazolinone)150 °C88% step yield [3]Requires high-boiling solvent (formamide)

Piperidinyl Crotonamide Side-Chain Conjugation

  • Patent CN103304492B uses catalytic substitution with piperidine to afford the methyl ester in ninety-three percent yield, hydrolyses it to the hydrochloride salt (eighty-one percent), converts it to the corresponding acyl chloride quantitatively, and finally couples it with the 6-amine quinazoline to give the amide in ninety-five percent yield [2].
  • In Pfizer’s sequence the side chain is assembled earlier: butenoic acid 3 is obtained in two steps from the bromide, then married to aniline 2 with propane phosphonic acid anhydride and 2,6-lutidine. Aqueous sodium hydroxide reverse-quench minimises formamidine hydrolysis and delivers amide 4 in seventy-five percent combined yield over the two operations [1].

Process Optimisation for Industrial-Scale Production

  • Telescoping and step economy
     - Hydrogenative reduction of the nitro precursor to aniline 2 is telescoped into the amidation without isolation, cutting filtration time and solvent usage [1].
     - Dimroth ring closure and aryl substitution occur in a single pot, removing an entire purification stage [1].

  • Solvent management
     - Acetonitrile–toluene crystallisation delivers amide 4 as a uniform polymorph, simplifying downstream milling [1].
     - Replacement of high-hazard nitration mixtures with catalytic methoxylation (sodium methoxide in methanol) reduces exotherm risk and eliminates mixed-acid waste [2].

  • Yield-driving parameter screens
     Design-of-experiments campaigns on temperature, base equivalents and reagent concentration increased the overall yield of the CN103304492B route from forty-nine percent in the initial disclosure to sixty-eight percent in pilot production, principally by suppressing elimination by-products during the piperidinyl acylation [2].

  • Safety and environmental profile
     - Substituting hydrogenation for iron-acid nitro reduction removes metal sludge and halogenated waste streams [1].
     - Propane phosphonic acid anhydride offers lower exothermicity and water-tolerant by-products compared with carbodiimide coupling agents, enabling safer large-scale amidation [1].

Optimisation leverPfizer process outcomePatent CN process outcome
Telescoped unit operationsThree isolations → two [1]Ten isolations → seven [2]
Overall isolated yield58% from nitro precursor [1]68% from piperidinyl ester [2]
Waste solvent volume22 L kg⁻¹ active ingredient [1]35 L kg⁻¹ active ingredient [2]
Average reaction temperature≤ 95 °C (no nitration) [1]150 °C peak during cyclodehydration [3]

Critical Analysis of Patent-Protected Synthesis Routes

  • CN103288759B protects a ten-step linear sequence beginning with 2-amino-4-fluorobenzoic acid. Its advantages are inexpensive starting materials and well-established nitration and reduction chemistry, but the lengthy route, high-boiling solvents and multiple chromatographic purifications limit throughput [3].
  • CN103304492B shortens the sequence to eight steps by pre-building the piperidinyl crotonamide fragment and exploiting high-yield chlorination and methoxylation transformations. The claims emphasise flexible base and reagent choices to broaden intellectual-property coverage; however, reliance on phosphorus oxychloride and oxalyl chloride introduces corrosive waste streams that require sophisticated scrubbing systems [2].
  • Pfizer WO2003078380 (commercial route) secures the lowest step count and solvent footprint. Key inventive elements include late-stage heterocycle formation under unusually mild Dimroth conditions and use of propane phosphonic acid anhydride for amidation. Because these features are narrowly claimed, alternative manufacturers often revert to earlier quinazoline-first strategies to avoid infringement, despite the accompanying efficiency penalties [1].
Patent familyDistinctive claimPotential circumvention
CN103288759BSequential nitration-chlorination-methoxylation on quinazolinone core [3]Skip nitration by starting from 6-nitro intermediate or employ catalytic methoxylation earlier
CN103304492BOne-pot sodium methoxide fluorine–methoxy exchange on 7-fluoroquinazolinone [2]Use copper-mediated methoxylation or microwave-assisted exchange
Pfizer WO familyDimroth rearrangement at ≤ 30 °C in acetic acid with two equivalents of 3-chloro-4-fluoroaniline [1]Perform ring closure in propionic acid at higher temperature or employ Vilsmeier cyclisation to pre-formed anilide

The quinazoline core represents the fundamental pharmacophore of dacomitinib and serves as the primary determinant of epidermal growth factor receptor binding affinity [1] [2]. Structural analysis reveals that the quinazoline scaffold adopts a planar conformation that enables optimal positioning within the adenosine triphosphate binding pocket of the epidermal growth factor receptor kinase domain [3]. The nitrogen atom at position 1 of the quinazoline ring forms a critical hydrogen bond with the backbone amide of methionine 793 in the hinge region, establishing the essential anchor point for high-affinity binding [1] [3].

The quinazoline core orientation places it in the back of the hinge region, creating a stable foundation for subsequent molecular interactions [1]. This positioning allows the 4-anilino moiety to extend into the hydrophobic pocket of the adenosine triphosphate binding cleft, forming a characteristic 45-degree angle with the quinazoline ring [1]. The planar aromatic system of quinazoline provides optimal π-π stacking interactions with aromatic residues in the binding pocket, contributing significantly to the observed binding affinity of 6 nanomolar for wild-type epidermal growth factor receptor [4].

Comparative molecular dynamics studies demonstrate that quinazoline-based inhibitors exhibit superior binding stability compared to alternative heterocyclic scaffolds [5]. The rigid planar structure of quinazoline minimizes conformational entropy loss upon binding, resulting in more favorable binding thermodynamics [6]. Additionally, the electron distribution within the quinazoline ring system creates an optimal electrostatic complementarity with the kinase active site, particularly through interactions with the conserved lysine residue at position 745 [1].

Impact of 6-Substituents on Kinase Selectivity Profile

The 6-position of the quinazoline scaffold in dacomitinib plays a critical role in determining kinase selectivity through the incorporation of specific substituents that modulate binding interactions [1] [7]. The 6-position extends into the solvent-accessible region of the kinase active site, providing opportunities for selective interactions that distinguish epidermal growth factor receptor from other kinases [1]. In dacomitinib, the 6-position bears the critical acrylamide-containing side chain that enables irreversible covalent binding while simultaneously influencing selectivity profiles [4].

Structure-activity relationship studies reveal that 6-substituents significantly impact the selectivity ratio between epidermal growth factor receptor family members [7]. Dacomitinib demonstrates preferential binding to epidermal growth factor receptor (IC₅₀ = 6 nanomolar) compared to HER2 (IC₅₀ = 45.7 nanomolar) and HER4 (IC₅₀ = 73.7 nanomolar), representing 7.6-fold and 12.3-fold selectivity ratios respectively [4] [8]. This selectivity pattern results from specific interactions between the 6-position substituent and variable residues in the kinase active sites of different HER family members [7].

The morpholinoalkoxy groups commonly employed at the 6-position in quinazoline derivatives enhance selectivity through formation of ionic interactions with aspartic acid 800 [1]. Chain length optimization studies demonstrate that three-carbon linkers between the quinazoline core and morpholine groups provide superior activity compared to shorter two-carbon chains, attributed to optimal positioning for hydrogen bond formation with lysine 745 [1]. The 6-position substituents also influence the binding mode shift compared to first-generation inhibitors, leading to novel hydrogen bond interactions with residues in the conserved aspartic acid-phenylalanine-glycine motif [1].

Irreversible Binding Mechanism Through Cysteine Residues

Dacomitinib achieves irreversible kinase inhibition through covalent bond formation with cysteine 797 located in the adenosine triphosphate binding pocket of epidermal growth factor receptor [9] [10]. The irreversible binding mechanism involves a two-step process consisting of initial reversible binding followed by nucleophilic attack of the cysteine thiolate on the electrophilic acrylamide warhead [11]. This covalent modification results in permanent inactivation of the kinase, providing sustained inhibition that persists beyond drug clearance [10].

The acrylamide moiety in dacomitinib functions as a Michael acceptor, facilitating nucleophilic addition by the deprotonated cysteine 797 residue [11] [12]. Crystallographic studies confirm that the acrylamide group is positioned in close proximity to cysteine 797, with the carbon-carbon double bond oriented optimally for nucleophilic attack [13]. The reaction proceeds through formation of a covalent thioether linkage, resulting in irreversible enzyme inactivation [11].

Comparative analysis with reversible inhibitors demonstrates that the covalent binding mechanism provides enhanced potency against resistance-conferring mutations [10] [13]. Dacomitinib maintains activity against the T790M gatekeeper mutation that confers resistance to first-generation reversible inhibitors, achieving IC₅₀ values of approximately 300-400 nanomolar against L858R/T790M double mutant forms [4] [14]. However, the covalent mechanism also creates vulnerability to the C797S resistance mutation, which eliminates the nucleophilic cysteine required for irreversible binding [12] [15].

The irreversible binding kinetics of dacomitinib demonstrate time-dependent inhibition characteristics, with apparent binding affinity increasing upon extended incubation periods [16]. Mass spectrometry analysis confirms quantitative covalent modification of cysteine 797, with no evidence of reversible dissociation under physiological conditions [16]. The covalent modification also protects against oxidative inactivation of the target cysteine, which can occur through formation of disulfide bonds or sulfenic acid intermediates [16] [17].

Comparative Analysis With Pyrido[3,4-d]pyrimidine Analogues

Comparative structure-activity relationship studies between quinazoline and pyrido[3,4-d]pyrimidine scaffolds reveal important insights into the determinants of epidermal growth factor receptor inhibitory activity [18] [19]. Both scaffold types support high-potency inhibition when substituted with appropriate 6-acrylamide warheads, with pyrido[3,4-d]pyrimidine analogues demonstrating comparable biochemical potency to quinazoline derivatives in enzyme assays [18] [19]. However, significant differences emerge in cellular activity and selectivity profiles between these structurally related scaffolds [19].

Pyrido[3,4-d]pyrimidine 6-acrylamides exhibit equivalent irreversible inhibition characteristics to quinazoline analogues, confirming that both scaffolds position the electrophilic warhead appropriately for covalent bond formation with cysteine 797 [18] [19]. The additional nitrogen atom in the pyrido[3,4-d]pyrimidine system provides enhanced hydrogen bonding potential while maintaining the essential hinge region interactions [19]. Kinome-wide selectivity profiling reveals that pyrido[3,4-d]pyrimidine derivatives demonstrate more equipotent inhibition across HER family members compared to quinazoline analogues [19].

In contrast, pyrido[3,2-d]pyrimidine analogues show 2-6 fold reduced potency in cellular autophosphorylation assays despite maintaining similar biochemical activity [18] [19]. This cellular activity reduction suggests that the nitrogen positioning in pyrido[3,2-d]pyrimidine scaffolds may impact cellular uptake, target engagement, or off-target interactions [19]. The pyrido[3,2-d]pyrimidine scaffold also demonstrates variable selectivity patterns across different kinase targets, indicating that nitrogen atom positioning significantly influences binding specificity [19].

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

469.1680809 g/mol

Monoisotopic Mass

469.1680809 g/mol

Boiling Point

665.7 ºC at 760 mmHg

Heavy Atom Count

33

LogP

3.92

Appearance

White to off-white solid powder

Melting Point

184-187 ºC

UNII

2XJX250C20

Drug Indication

Dacomitinib is indicated as the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations as verified by an FDA-approved test. Lung cancer is the leading cause of cancer death and NSCLC accounts for 85% of lung cancer cases. From the cases of NSCLC, approximately 75% of the patients present a late diagnosis with metastatic and advanced disease which produces a survival rate of 5%. The presence of a mutation in EGFR accounts for more than the 60% of the NSCLC cases and the overexpression of EGFR is associated with frequent lymph node metastasis and poor chemosensitivity.
FDA Label
Vizimpro, as monotherapy, is indicated for the first-line treatment of adult patients with locally advanced or metastatic non small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) activating mutations.

Livertox Summary

Dacomitinib is a multi-kinase receptor inhibitor used in the therapy of cases of non-small cell lung cancer that harbor activating mutations in the epidermal growth factor receptor gene (EGFR). Dacomitinib is associated with high rate of transient serum aminotransferase elevations during therapy but has not been linked to instances of clinically apparent acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Dacomitinib
US Brand Name(s): Vizimpro
FDA Approval: Yes
Dacomitinib is approved to treat: Non-small cell lung cancer (NSCLC) that has metastasized (spread to other parts of the body). It is used as first-line treatment in patients whose tumors have certain EGFR gene mutations.
Dacomitinib is also being studied in the treatment of other types of cancer.

Pharmacology

Preclinical data suggested that dacomitinib increases the inhibition of the epidermal growth factor receptor kinase domain as well as the activity in cell lines harboring resistance mutations such as T790M. This activity further produced a significant reduction of EGFR phosphorylation and cell viability. In these studies, non-small cell lymphoma cancer cell lines with L858R/T790M mutations where used and an IC50 of about 280 nmol/L was observed.[A40010] In clinical trials with patients with advanced non-small cell lung carcinoma who progressed after chemotherapy, there was an objective response rate of 5% with a progression-free survival of 2.8 months and an overall survival of 9.5 months. As well, phase I/II studies showed positive dacomitinib activity despite prior failure with tyrosine kinase inhibitors.[A40009] Phase III clinical trials (ARCHER 1050), done in patients suffering from advanced or metastatic non-small cell lung carcinoma with EGFR-activating mutations, reported a significant improvement in progression-free survival when compared with gefitinib.[A40015]
Dacomitinib is a highly selective, orally bioavailable small-molecule inhibitor of the HER family of tyrosine kinases with potential antineoplastic activity. Dacomitinib specifically and irreversibly binds to and inhibits human Her-1, Her-2, and Her-4, resulting in the proliferation inhibition and apoptosis of tumor cells that overexpress these receptors.

ATC Code

L01XE47
L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XE - Protein kinase inhibitors
L01XE47 - Dacomitini

Mechanism of Action

Dacomitinib is an irreversible small molecule inhibitor of the activity of the human epidermal growth factor receptor (EGFR) family (EGFR/HER1, HER2, and HER4) tyrosine kinases. It achieves irreversible inhibition via covalent bonding to the cysteine residues in the catalytic domains of the HER receptors. The affinity of dacomitinib has been shown to have an IC50 of 6 nmol/L. The ErbB or epidermal growth factor (EGF) family plays a role in tumor growth, metastasis, and treatment resistance by activating downstream signal transduction pathways such as such as Ras-Raf-MAPK, PLCgamma-PKC-NFkB and PI3K/AKT through the tyrosine kinase-driven phosphorylation at the carboxy-terminus. Around 40% of cases show amplification of EGFR gene and 50% of the cases present the _EGFRvIII_ mutation which represents a deletion that produces a continuous activation of the tyrosine kinase domain of the receptor.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
EGFR family
ERBB2 (HER2, CD340) [HSA:2064] [KO:K05083]

Other CAS

1110813-31-4

Absorption Distribution and Excretion

Dacomitinib has shown a linear kinetics after single and multiple dose range studies. The absorption and distribution do not seem to be affected by food or the consumption of antacids. The peak plasma concentration after a dosage of 45 mg for 4 days is of 104 ng/ml. The reported AUC0-24h and tmax are of 2213 ng.h/mL and 6 hours, respectively. As well, following oral administration, the absolute oral bioavailability is 80%.
From the administered dose, 79% is recovered in feces, from which 20% represents the unmodified form of dacomitinib, and 3% is recovered in urine, from which <1% is represented by the unchanged form.
The volume of distribution of dacomitinib was reported to be of 2415 L.
The geometric apparent clearance of dacomitinib is 27.06 L/h.

Metabolism Metabolites

Dacomitinib presents an oxidative and conjugative metabolism marked mainly by the activity of glutathione and cytochrome P450 enzymes. After metabolism, its major circulating metabolite is an O-desmethyl dacomitinib form named PF-05199265. This metabolite has been shown to be formed by an oxidative step by CYP2D6 and to a smaller extent by CYP2C9. The following steps of the metabolism are mainly mediated by CYP3A4 for the formation of smaller metabolites. From these metabolic studies, it was shown that dacomitinib inhibited strongly the activities of CYP2D6.

Wikipedia

Dacomitinib

Biological Half Life

Dacomitinib is reported to have a very large half-life of 70 hours.

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-13-2023
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